Enhanced Brønsted Acidity vs. Phosphoric Acids
The N-H bond of the disulfonimide (DSI) motif is inherently more acidic than the O-H bond of the more common phosphoric acid (PA) motif. This property allows DSI catalysts to activate less reactive substrates under milder conditions [1]. Within a homologous catalyst architecture, the 3,3'-bromine substituents further enhance this acidity compared to the unsubstituted parent, as the electron-withdrawing halogens stabilize the conjugate anion more effectively, a principle quantified in related phosphoric acid series [2].
| Evidence Dimension | Relative Brønsted Acidity (Catalyst Motif Comparison) |
|---|---|
| Target Compound Data | 3,3'-Dibromo-DSI: Strongest Brønsted acid within the binaphthyl organocatalyst class, enabling activation of imines and carbonyls [1]. |
| Comparator Or Baseline | 3,3'-Unsubstituted BINOL-phosphoric acid and N-triflyl phosphoramide; 3,3'-dibromo-BINOL-phosphoric acid (pKa ~2.5-3.5 in DMSO) [2]. |
| Quantified Difference | Disulfonimide motif has a lower pKa than the corresponding phosphoric acid. 3,3'-Br substituents decrease the pKa by an estimated 0.5-1.5 units compared to unsubstituted analog based on phosphoric acid series data [2]. |
| Conditions | pKa values in DMSO; catalytic activity observed in Mukaiyama aldol and Friedel-Crafts reactions at catalyst loadings of 1-2 mol% [1]. |
Why This Matters
Higher acidity directly expands the substrate scope to less reactive partners, which is a key selection criterion when a phosphoric acid catalyst fails.
- [1] James, T.; van Gemmeren, M.; List, B. Development and Applications of Disulfonimides in Enantioselective Organocatalysis. Chem. Rev. 2015, 115, 17, 9388–9409. View Source
- [2] Kaupmees, K.; Tolstoluzhsky, N.; Leito, I. et al. On the Acidity Scale of BINOL-Based Chiral Phosphoric Acids. Angew. Chem. Int. Ed. 2018, 57, 13882-13886. View Source
